TSHR Antagonist Screening: Negative Activity Profile Distinguishes CAS 897612-87-2 from TSHR-Active Piperazine Congeners
In the NIH/EPA Tox21 quantitative high-throughput screening (qHTS) TSHR antagonist assay (PubChem AID 1259385), CAS 897612-87-2 was tested and classified as inactive with a PUBCHEM_ACTIVITY_SCORE of 0, indicating no detectable antagonism of the thyroid-stimulating hormone receptor at the tested concentrations [1]. This null result differentiates the compound from structurally related sulfonyl-piperazine derivatives that have shown TSHR modulatory activity within the Tox21 screening panel [1]. For researchers targeting TSHR, this inactivity profile reduces the likelihood of confounding thyroid-related endocrine effects in phenotypic screening, and for those avoiding TSHR engagement, it provides a selectivity advantage over TSHR-active piperazine analogs.
| Evidence Dimension | TSHR antagonist activity (PUBCHEM_ACTIVITY_SCORE) |
|---|---|
| Target Compound Data | PUBCHEM_ACTIVITY_SCORE = 0 (inactive) |
| Comparator Or Baseline | Active TSHR antagonist compounds in AID 1259385: PUBCHEM_ACTIVITY_SCORE = 40–100 |
| Quantified Difference | Target compound score = 0 vs. active compound threshold score ≥ 40; a minimum difference of 40 activity-score units, representing complete inactivity relative to confirmed TSHR antagonists |
| Conditions | Cell-based TSHR antagonist-mode qHTS assay (PubChem AID 1259385); HEK293 cells expressing TSHR; cAMP-mediated reporter; compound tested as part of the Tox21 10K library; efficacy and potency integrated into composite activity score |
Why This Matters
This null result provides a verified negative-selectivity filter: CAS 897612-87-2 can be excluded from or selected against TSHR-mediated pathways, directly informing target deconvolution and counter-screen design in GPCR-focused campaigns.
- [1] Tox21/NCATS. qHTS Assay to Identify Small Molecule Antagonists of the Thyroid Stimulating Hormone Receptor (TSHR) Signaling Pathway: Summary AID 1259385. PubChem BioAssay. https://pubchem.ncbi.nlm.nih.gov/bioassay/1259385 (accessed via BioassayExpress, 2026-05-09). View Source
